

Technical Guide: Stereochemical Elucidation and Absolute Configuration of (+)-Vernolic Acid

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Compound of Interest

Compound Name: Vernolic acid, *cis*-(+)-

CAS No.: 503-07-1

Cat. No.: B212013

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Executive Summary

(+)-Vernolic acid (12,13-epoxy-9-octadecenoic acid) is a naturally occurring epoxy fatty acid primarily isolated from the seed oil of *Vernonia galamensis* and *Euphorbia lagascae*. It serves as a critical precursor for bio-based epoxies, plasticizers, and pharmaceutical intermediates (leukotoxin analogs).

For drug development professionals and lipid chemists, the critical technical challenge lies in the precise definition and validation of its stereochemistry. Unlike synthetic racemic epoxides, the biological activity and polymerization kinetics of vernolic acid are governed by its specific absolute configuration: (12S, 13R).

This guide provides a definitive technical breakdown of the stereochemical assignment, supported by synthetic validation protocols and analytical methodologies for enantiomeric purity.

Structural Definition and Physical Properties[1]

Naturally occurring vernolic acid is chemically defined as (+)-cis-12,13-epoxy-cis-9-octadecenoic acid.[1] It is structurally related to linoleic acid, where the double bond has been epoxidized.

Nomenclature and Identifiers[2][3]



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Stereochemical Topology

The molecule possesses two chiral centers at positions 12 and 13.

- Epoxide Geometry:cis (The alkyl chains are on the same side of the oxirane ring).
- Alkene Geometry:cis (Z) at position 9.[1][2][3]
- Absolute Configuration:12(S), 13(R).

This configuration is critical. The optical rotation is dextrorotatory (), distinguishing it from synthetic racemates or the theoretical (-)-enantiomer.

Structural Visualization

The following diagram illustrates the stereochemical relationships and carbon numbering.



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Figure 1: Structural topology of (+)-Vernolic Acid highlighting the reactive centers.

The Absolute Configuration: (12S, 13R)

The assignment of the (12S, 13R) configuration is not arbitrary; it is established through rigorous chemical correlation and total synthesis.

The Cahn-Ingold-Prelog (CIP) Priority Assignment

To verify the S/R designation, one must apply CIP rules to the epoxide carbons:

- At Carbon 12:
 - Priority 1: Oxygen (Epoxide ring).
 - Priority 2: C11 (towards the carboxyl group).
 - Priority 3: C13 (Epoxide carbon).
 - Priority 4: Hydrogen.
 - Result: The orientation yields the S configuration.
- At Carbon 13:

- Priority 1: Oxygen.
- Priority 2: C14 (towards the methyl tail).
- Priority 3: C12.
- Priority 4: Hydrogen.
- Result: The orientation yields the R configuration.

Mechanistic Proof via Synthesis

The definitive proof of absolute configuration relies on comparison with standards synthesized via Sharpless Asymmetric Epoxidation, which has predictable stereochemical outcomes.

Experimental Logic:

If one synthesizes the epoxide from a known allylic alcohol precursor using a chiral catalyst that dictates specific facial selectivity (e.g., (+)-DET or (-)-DET), and the resulting product matches the natural product's optical rotation and NMR shift reagents, the configuration is confirmed.

Synthetic Validation Protocol

For researchers requiring a self-validating standard to confirm the identity of isolated vernolic acid, the following chemo-enzymatic or asymmetric synthesis workflow is recommended. This protocol ensures high enantiomeric excess (ee).

Protocol: Asymmetric Synthesis Validation

Objective: Synthesize (12S, 13R)-vernolic acid to serve as a reference standard.

Reagents:

- Linoleic acid methyl ester (Starting material)
- Lipase (e.g., *Candida antarctica* Lipase B)
- Urea-Hydrogen Peroxide (UHP)


- Solvent: Ethyl Acetate or Toluene

Step-by-Step Methodology:

- Substrate Preparation: Dissolve linoleic acid methyl ester (10 mmol) in toluene.
- Enzymatic Epoxidation (Chemo-enzymatic):
 - Add *Candida antarctica* Lipase B (immobilized, 50 mg).
 - Add Urea-Hydrogen Peroxide (UHP) complex (11 mmol) slowly to avoid enzyme deactivation.
 - Mechanism: The lipase catalyzes the formation of a peracid in situ from a carboxylic acid carrier (or the fatty acid itself), which then transfers oxygen to the double bond.
 - Selectivity: While standard peracids (mCPBA) produce racemates, specific lipase-mediated pathways or Sharpless kinetic resolutions on allylic precursors are required for high ee.
 - Note: For absolute stereocontrol, Sharpless Epoxidation on the corresponding allylic alcohol (derived from reduction of the C12-alkene) is the gold standard, followed by re-oxidation to the acid.
- Purification:
 - Filter off the immobilized enzyme.
 - Wash the organic layer with saturated and brine.
 - Dry over and concentrate in vacuo.
- Validation (The Checkpoint):
 - Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

- Compare retention time with natural Vernonia oil extract.

Analytical Workflow Diagram

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Figure 2: Analytical workflow for determining enantiomeric purity.

Biosynthetic Context

Understanding the biological origin validates why the (12S, 13R) isomer is dominant. The biosynthesis involves specific cytochrome P450 epoxygenases that oxygenate linoleic acid with high regioselectivity and stereoselectivity.

- Precursor: Linoleic Acid (18:2
)
- Enzyme:
 - Epoxygenase (a divergent form of
-desaturase).
- Mechanism: The enzyme abstracts a hydrogen and inserts oxygen across the C12-C13 bond. Unlike chemical epoxidation which attacks both faces, the enzyme's active site restricts access, forcing the formation of the (12S, 13R) epoxide.



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Figure 3: Enzymatic pathway converting Linoleic acid to (+)-Vernolic acid.

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